Welcome to the BenchChem Online Store!
molecular formula C4H4Br2O4 B1298867 meso-2,3-Dibromosuccinic acid CAS No. 608-36-6

meso-2,3-Dibromosuccinic acid

Cat. No. B1298867
M. Wt: 275.88 g/mol
InChI Key: FJWGRXKOBIVTFA-XIXRPRMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04560763

Procedure details

To a mixture of potassium hydroxide (44.8 g) and methanol (200 ml) was added 2,3-dibromosuccinic acid (55.2 g), and the whole was heated under reflux for 5 hours over a water bath. After cooling, white crystals were filtered and washed with methanol to afford a mixture (89 g) of acetylenedicarboxylic acid di-potassium salt and potassium bromide. The mixture was dissolved in water (as little water as possible was used) and 6N sulfuric acid (36 ml) was carefully added. White crystals formed were filtered to give 12.8 g of acetylenedicarboxylic acid mono-potassium salt.
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].Br[CH:4]([CH:8](Br)[C:9]([OH:11])=[O:10])[C:5]([OH:7])=[O:6]>CO>[K+:2].[K+:2].[C:8]([C:9]([O-:11])=[O:10])#[C:4][C:5]([O-:7])=[O:6] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
44.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
55.2 g
Type
reactant
Smiles
BrC(C(=O)O)C(C(=O)O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours over a water bath
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
white crystals were filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
[K+].[K+].C(#CC(=O)[O-])C(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: CALCULATEDPERCENTYIELD 233.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04560763

Procedure details

To a mixture of potassium hydroxide (44.8 g) and methanol (200 ml) was added 2,3-dibromosuccinic acid (55.2 g), and the whole was heated under reflux for 5 hours over a water bath. After cooling, white crystals were filtered and washed with methanol to afford a mixture (89 g) of acetylenedicarboxylic acid di-potassium salt and potassium bromide. The mixture was dissolved in water (as little water as possible was used) and 6N sulfuric acid (36 ml) was carefully added. White crystals formed were filtered to give 12.8 g of acetylenedicarboxylic acid mono-potassium salt.
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].Br[CH:4]([CH:8](Br)[C:9]([OH:11])=[O:10])[C:5]([OH:7])=[O:6]>CO>[K+:2].[K+:2].[C:8]([C:9]([O-:11])=[O:10])#[C:4][C:5]([O-:7])=[O:6] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
44.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
55.2 g
Type
reactant
Smiles
BrC(C(=O)O)C(C(=O)O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours over a water bath
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
white crystals were filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
[K+].[K+].C(#CC(=O)[O-])C(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: CALCULATEDPERCENTYIELD 233.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.